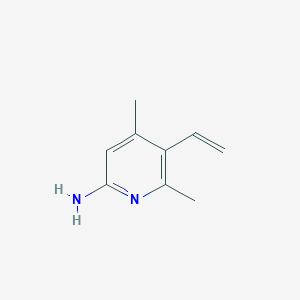
3-(1H-ピラゾール-3-イル)ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrazol-3-YL)benzaldehyde: is an organic compound with the molecular formula C10H8N2O . It features a benzaldehyde moiety substituted with a pyrazole ring at the 3-position. This compound is of interest due to its versatile applications in organic synthesis and medicinal chemistry .
科学的研究の応用
Chemistry: 3-(1H-Pyrazol-3-YL)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the formation of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antileishmanial properties. It is used in the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry: In the industrial sector, 3-(1H-Pyrazol-3-YL)benzaldehyde is used in the synthesis of dyes, agrochemicals, and other specialty chemicals .
作用機序
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.
Mode of Action
It’s known that the electrophilicity of the carbonyl carbon of the aldehyde plays a crucial role in its reactivity . The fluoride counter ion works as a base generating the enolate of pyrazolone .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that pyrazole derivatives can exhibit antimicrobial and antifungal activities, suggesting that they may have an effect at the molecular and cellular levels.
生化学分析
Biochemical Properties
Pyrazole derivatives are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-3-YL)benzaldehyde typically involves the condensation of pyrazole derivatives with benzaldehyde. One common method includes the reaction of 3-aminopyrazole with benzaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 3-(1H-Pyrazol-3-YL)benzaldehyde are not extensively documented. the general approach involves large-scale condensation reactions using optimized conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-(1H-Pyrazol-3-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 3-(1H-Pyrazol-3-YL)benzoic acid.
Reduction: 3-(1H-Pyrazol-3-YL)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
類似化合物との比較
3-(1H-Pyrazol-1-YL)benzaldehyde: Similar structure but with the pyrazole ring attached at a different position.
4-(1H-Pyrazol-3-YL)benzaldehyde: Another positional isomer with the pyrazole ring at the 4-position.
Uniqueness: 3-(1H-Pyrazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyrazole ring affects the compound’s ability to interact with various molecular targets, making it a valuable scaffold in drug design .
特性
IUPAC Name |
3-(1H-pyrazol-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRNDHQFGQBXSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444639 |
Source


|
| Record name | 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-26-2 |
Source


|
| Record name | 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)








![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)

